Chlorure de 6-chloro-5-(trifluorométhyl)pyridine-3-sulfonyle

Vue d'ensemble

Description

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders .

Synthesis Analysis

The synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride involves several steps. One method involves the sequential reaction of pyridine-3-sulfonic acid and phosphorus pentachloride to form pyridine-3-sulfonyl chloride . Another method involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis

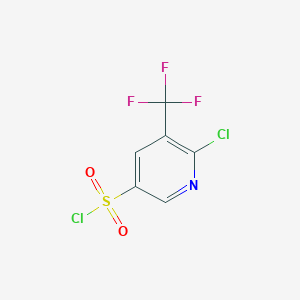

The molecular structure of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is represented by the linear formula C6H2Cl2F3NO2S . The InChI code for this compound is 1S/C6H2Cl2F3NO2S/c7-5-4 (6 (9,10)11)1-3 (2-12-5)15 (8,13)14/h1-2H .Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride are complex and varied. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride has a molecular weight of 280.05 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Applications De Recherche Scientifique

Applications agrochimiques

Les dérivés de la trifluorométhylpyridine (TFMP), qui comprennent le « chlorure de 6-chloro-5-(trifluorométhyl)pyridine-3-sulfonyle », sont largement utilisés dans l'industrie agrochimique . Ils sont principalement utilisés pour protéger les cultures des ravageurs . Le fluazifop-butyl a été le premier dérivé de la TFMP introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux produits agrochimiques contenant de la TFMP ont acquis des noms communs ISO .

Applications pharmaceutiques

Plusieurs dérivés de la TFMP sont utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant le groupement TFMP ont obtenu une autorisation de mise sur le marché, et de nombreux candidats sont actuellement en phase d'essais cliniques . L'un des médicaments contenant de la TFMP les plus performants est le tipranavir .

Applications vétérinaires

Dans l'industrie vétérinaire, deux produits contenant le groupement TFMP ont obtenu une autorisation de mise sur le marché . Ces produits sont utilisés pour traiter diverses affections chez les animaux .

Synthèse des principes actifs

Le « this compound » est un intermédiaire clé pour la synthèse de principes actifs dans les produits agrochimiques et pharmaceutiques .

Inhibition enzymatique

Les composés comportant un groupe -CF3, tels que le « this compound », ont montré une amélioration de la puissance des médicaments vis-à-vis de l'inhibition de l'enzyme transcriptase inverse .

Évaluation des biomarqueurs

Les métabolites des œstrogènes sont des biomarqueurs importants pour évaluer les risques de cancer et les maladies métaboliques . Le « this compound » pourrait potentiellement être utilisé dans la quantification des formes non conjuguées des stéroïdes endogènes et de leurs métabolites chez l'homme .

Mécanisme D'action

Target of Action

It is known that the compound is used for the preparation of n-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders .

Mode of Action

It is known that the compound can introduce the sulfonyl chloride functional group into various target molecules , which may influence its interaction with its targets.

Biochemical Pathways

It is known that the compound is used in the synthesis of n-sulfonamido polycyclic pyrazolyl compounds , which suggests it may play a role in the biochemical pathways related to these compounds.

Result of Action

It is known that the compound is used in the synthesis of n-sulfonamido polycyclic pyrazolyl compounds , which suggests it may have a role in the molecular and cellular effects related to these compounds.

Action Environment

It is known that the compound should be stored in an inert atmosphere and under -20°c , suggesting that temperature and atmospheric conditions may influence its stability.

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Orientations Futures

Trifluoromethylpyridine and its derivatives, including 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride, have found significant applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Analyse Biochimique

Biochemical Properties

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with amino groups in proteins, leading to modifications in protein structure and function . The compound’s interactions with enzymes often result in enzyme inhibition, which can alter metabolic pathways and cellular processes.

Cellular Effects

The effects of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and enzymes, this compound can disrupt normal cellular functions, leading to changes in cell behavior and physiology . For example, it may inhibit key enzymes involved in metabolic pathways, resulting in altered energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and cold-chain transportation conditions . Prolonged exposure to environmental factors may lead to degradation, which can alter its biochemical activity and effectiveness.

Dosage Effects in Animal Models

The effects of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s ability to modify enzymes can lead to changes in metabolic flux and metabolite levels . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance.

Transport and Distribution

Within cells and tissues, 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it needs to reach specific targets to exert its effects.

Subcellular Localization

The subcellular localization of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, as it needs to interact with specific biomolecules to exert its biochemical effects.

Propriétés

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3NO2S/c7-5-4(6(9,10)11)1-3(2-12-5)15(8,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVXRPZDCPBGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743523 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928324-59-8 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473625.png)

![[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1473631.png)

![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)

![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)

![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)